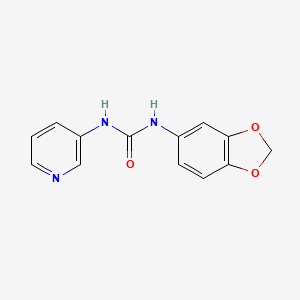
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as MOCA, is a chemical compound that belongs to the class of flavones. Flavones are a group of compounds that are widely distributed in the plant kingdom and possess various biological activities. MOCA has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is not completely understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory pathway. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which are associated with neuroinflammation. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available and can be synthesized easily. It has been shown to possess various biological activities, which make it a potential therapeutic agent for various diseases. However, 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. One area of research is to develop novel formulations of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate that can improve its solubility and bioavailability. Another area of research is to study the potential therapeutic applications of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is also needed to understand the mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate and its effects on various signaling pathways.
合成法
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biological activities such as anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-18(20)23-17(15)9-14)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLUKMXLMWDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)




![1-[2-methoxy-4-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5817796.png)
![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)
